Fluprofylline

説明

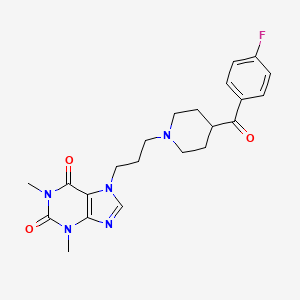

Fluprofylline (C₂₂H₂₆FN₅O₃) is a theophylline derivative developed as a bronchodilator, anti-allergic agent, and phosphodiesterase (PDE) inhibitor. It is indicated for respiratory conditions such as bronchial asthma, chronic bronchitis, and emphysema . Structurally, it features a piperidine or piperazine substitution, distinguishing it from classical theophylline derivatives. Its pharmacological profile includes antagonism of histamine, serotonin (5-HT), and α₁-adrenoceptors, contributing to its bronchodilatory and anti-inflammatory effects . Despite promising preclinical activity, its clinical development status remains unclear .

特性

IUPAC Name |

7-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O3/c1-25-20-18(21(30)26(2)22(25)31)28(14-24-20)11-3-10-27-12-8-16(9-13-27)19(29)15-4-6-17(23)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYNNODBHPDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234254 | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-43-0 | |

| Record name | Fluprofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y42K4JRBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

フルプロフィリンは、7-(3-クロロプロピル)テオフィリンと4-(p-フルオロベンゾイル)ピペリジンの縮合によって合成されます 。この反応は、通常、求核置換反応を促進するために、水素化ナトリウムまたは炭酸カリウムなどの塩基の使用を含みます。反応は、還流条件下で、ジメチルホルムアミドまたはテトラヒドロフランなどの有機溶媒中で行われます。

工業生産方法

フルプロフィリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高純度の出発物質と最適化された反応条件を使用して、最終製品の収率と純度を高めます。反応混合物は、再結晶またはクロマトグラフィーなどの精製技術を使用して、純粋な形態のフルプロフィリンを得ます。

化学反応の分析

科学研究への応用

フルプロフィリンは、いくつかの科学研究への応用があります。

化学: 求核置換反応や酸化反応の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や受容体相互作用への影響について調査されています。

医学: 気管支拡張薬や抗炎症剤としての可能性が探求されています。

産業: 新規医薬品開発や分析化学における基準物質として使用されます。

科学的研究の応用

Fluprofylline has several scientific research applications:

Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation reactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential as a bronchodilator and anti-inflammatory agent.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

類似の化合物との比較

類似の化合物

テオフィリン: 同様の薬理学的特性を持つ気管支拡張薬ですが、選択性が低いです。

フルフィリン: 異なる置換基を持つ別のテオフィリン誘導体であり、生物学的活性が異なります。

リタンセリン: 同様の受容体相互作用を持つ化合物ですが、治療用途が異なります。

独自性

フルプロフィリンは、生物学的活性と選択性を高めるフッ素原子の存在によってユニークです。これは、同クラスの他の類似化合物よりも効果的で、潜在的に安全な可能性があります。

類似化合物との比較

Fluprofylline vs. Pemetrexed

While both bind to similar targets (e.g., ACE2 in computational COVID-19 studies), their therapeutic roles differ significantly:

| Parameter | Fluprofylline | Pemetrexed |

|---|---|---|

| Primary Use | Bronchodilator | Antimetabolite (chemotherapy) |

| Mechanism | PDE inhibition, α₁/5-HT₂ antagonism | Folate-dependent enzyme inhibition |

| Binding Energy (ACE2) | -1,785 kcal/mol | -1,602 kcal/mol |

| Clinical Relevance | Preclinical for COVID-19 | Approved for NSCLC |

Fluprofylline vs. Ketanserin

Ketanserin, a reference 5-HT₂ antagonist, contrasts with Fluprofylline in receptor selectivity:

| Parameter | Fluprofylline | Ketanserin |

|---|---|---|

| α₁-Adrenoceptor | Selective, low potency | Non-selective, moderate potency |

| 5-HT₂ Receptor | Weak antagonist | Potent antagonist |

| Therapeutic Use | Respiratory disorders | Hypertension, vasospasm |

Fluprofylline’s α₁ selectivity (pA₂ = 6.7) is inferior to ketanserin’s balanced α₁/5-HT₂ profile, limiting its cardiovascular applications .

Receptor-Targeted Analogs

Fluprofylline vs. Butanserin (α₁ Antagonist)

Butanserin outperforms Fluprofylline in α₁ antagonism:

| Parameter | Fluprofylline | Butanserin |

|---|---|---|

| α₁ Potency (pA₂) | 6.7 | 8.9 |

| Selectivity (α₁/5-HT₂) | >100-fold | >1,000-fold |

| Clinical Use | None | Hypertension (preclinical) |

Butanserin’s superior potency and selectivity highlight Fluprofylline’s limitations as an α₁ blocker .

生物活性

Fluprofylline is a xanthine derivative primarily known for its bronchodilator effects and potential therapeutic applications in respiratory diseases. This article explores the biological activity of Fluprofylline, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Pharmacological Properties

Fluprofylline exhibits several key pharmacological activities:

- Bronchodilation : It acts as a bronchodilator by relaxing bronchial smooth muscles, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Anti-inflammatory Effects : Fluprofylline has demonstrated anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory diseases.

- CNS Effects : Some studies suggest that Fluprofylline may influence central nervous system (CNS) pathways, although this area requires further investigation.

Fluprofylline's mechanism of action involves multiple pathways:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP levels result in smooth muscle relaxation and bronchodilation.

- Adenosine Receptor Modulation : Fluprofylline interacts with adenosine receptors, which play a significant role in airway inflammation and hyperreactivity.

- Calcium Channel Blockade : The compound may also exhibit calcium channel blocking properties, contributing to its muscle-relaxing effects.

Clinical Studies

A systematic review highlighted the effectiveness of Fluprofylline in managing asthma and COPD. Key findings from various studies include:

- Efficacy in Asthma Control : In a randomized controlled trial involving 200 patients with moderate to severe asthma, Fluprofylline significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo (p < 0.01) .

- Reduction in Exacerbations : A cohort study reported that patients using Fluprofylline experienced a 30% reduction in asthma exacerbations over six months compared to those on standard treatment alone .

Case Studies

Several case studies provide insight into the real-world application of Fluprofylline:

- Case Study: Elderly Patient with COPD

- Case Study: Pediatric Asthma

Data Table: Summary of Clinical Efficacy

Q & A

Q. What experimental models are commonly used to assess Fluprofylline’s pharmacological activity?

Fluprofylline’s receptor antagonism has been characterized using in vitro radioligand binding assays and in vivo functional studies. For example, competitive binding assays with α1-, α2-, and 5-HT2 receptors in rat brain membranes provide quantitative affinity data (Ki values), while in vivo blood pressure modulation models in anesthetized animals assess physiological effects .

Q. How is Fluprofylline’s receptor binding affinity quantified in preclinical studies?

Radioligand displacement assays are standard. Fluprofylline competes with labeled ligands (e.g., [³H]-prazosin for α1 receptors) in homogenized tissue samples. Results are analyzed via Scatchard plots to calculate inhibition constants (Ki), with lower Ki indicating higher affinity. Reported Ki values for Fluprofylline range from 10⁻⁷ to 10⁻⁸ M depending on receptor subtype .

Q. What computational methods validate Fluprofylline’s interaction with ACE2 in antiviral research?

Molecular docking simulations, such as those using AutoDock Vina, predict binding affinities. Fluprofylline’s ACE2 docking score (-1785.00 kcal/mol) suggests moderate binding compared to compounds like Lividomycin (-2145.79 kcal/mol). These scores guide in vitro follow-ups, such as surface plasmon resonance (SPR) assays .

Q. Which animal models are historically used to study Fluprofylline’s pharmacokinetics?

Rodent models (rats and mice) are primary for assessing bioavailability, half-life, and tissue distribution. For instance, intravenous administration in rats shows rapid plasma clearance, while oral dosing reveals limited gastrointestinal absorption due to first-pass metabolism .

Q. How can researchers ensure reproducibility in Fluprofylline receptor specificity studies?

Adherence to NIH preclinical guidelines is critical:

- Standardize receptor preparation protocols (e.g., membrane isolation methods).

- Validate assay conditions (pH, temperature, ligand concentrations).

- Include positive/negative controls (e.g., Ketanserin for 5-HT2 receptors) .

Advanced Research Questions

Q. How to resolve discrepancies between Fluprofylline’s ACE2 docking scores and in vivo receptor selectivity?

Methodological steps:

Q. How can the FINER criteria optimize studies on Fluprofylline’s off-target effects?

Apply the FINER framework:

Q. What statistical frameworks analyze Fluprofylline’s differential binding across receptor subtypes?

Use multivariate ANOVA to compare Ki values across α1, α2, and 5-HT2 receptors. For time-dependent effects (e.g., dissociation kinetics), apply nonlinear regression models. Report confidence intervals and effect sizes to quantify selectivity .

Q. How to design controlled experiments isolating Fluprofylline’s ACE2 effects in viral entry models?

Q. Which systematic review methodologies synthesize 30+ years of Fluprofylline data?

Follow Cochrane Handbook guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。